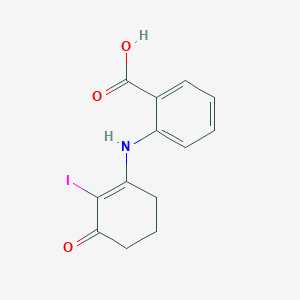

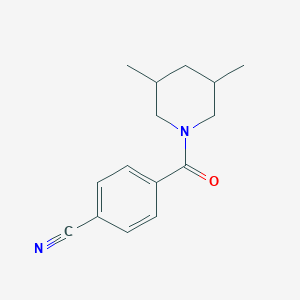

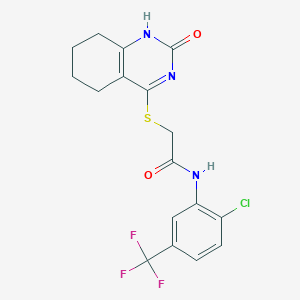

tert-Butyl 4-(3-chlorobenzamido)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 4-(3-chlorobenzamido)piperidine-1-carboxylate” is a chemical compound with the CAS number 1349718-50-8. It is available for purchase from various chemical suppliers .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-(3-chlorobenzamido)piperidine-1-carboxylate” include a molecular weight of 338.83 . Other properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications

Synthesis and Structural Analysis

- Tert-butyl piperidine-1-carboxylates serve as key intermediates in synthesizing biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate for crizotinib, a therapy for non-small cell lung cancer. This compound was synthesized in a three-step process from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong et al., 2016).

- Another derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is key for Vandetanib synthesis, used in treating medullary thyroid cancer. This was synthesized via a three-step process including acylation, sulfonation, and substitution (Wang et al., 2015).

Advanced Synthetic Applications

- Research also focuses on the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. These compounds are valuable for developing stereochemically homogeneous N-unsubstituted fused bicyclic systems, important in medicinal chemistry (Moskalenko & Boev, 2014).

- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, serves as an intermediate for small molecule anticancer drugs. Its high-yield synthesis from piperidin-4-ylmethanol highlights its potential in cancer drug development (Zhang et al., 2018).

Molecular Structure and Drug Development

- The molecular structure of tert-butyl piperidine-1-carboxylates, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, has been studied for drug development. These studies provide insights into the molecular packing and hydrogen bonding characteristics, which are crucial for drug design (Didierjean et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate”, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

tert-butyl 4-[(3-chlorobenzoyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O3/c1-17(2,3)23-16(22)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHHLVXBLWVNKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(3-chlorobenzamido)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

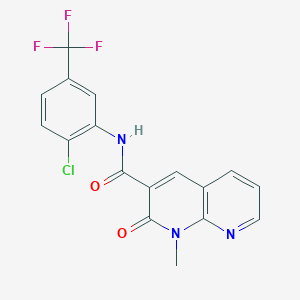

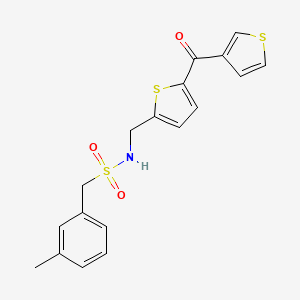

![3-(4-methylphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2912277.png)

![N-benzyl-N'-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2912279.png)

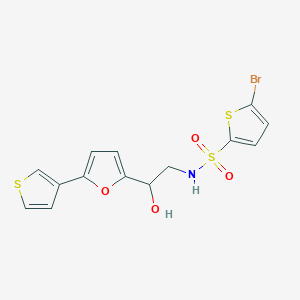

![(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2912285.png)

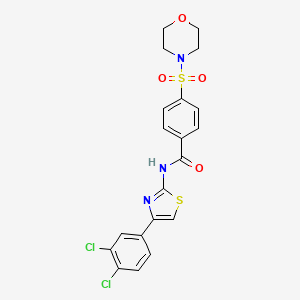

![1-{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one](/img/structure/B2912296.png)